molecular formula C11H14N2 B11914423 2-(1-Methyl-1H-indol-5-yl)ethanamine

2-(1-Methyl-1H-indol-5-yl)ethanamine

Cat. No.: B11914423
M. Wt: 174.24 g/mol
InChI Key: AWOSDFBXVSOLNF-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-5-yl)ethan-1-amine can be achieved through several methods. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole ring system followed by functionalization to introduce the desired substituents. These methods typically require the use of various catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-5-yl)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Scientific Research Applications

2-(1-methyl-1H-indol-5-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various indole-based compounds.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-methyl-1H-indol-5-yl)ethan-1-amine include other indole derivatives such as:

Uniqueness

What sets 2-(1-methyl-1H-indol-5-yl)ethan-1-amine apart from other similar compounds is its specific substitution pattern on the indole ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(1-methylindol-5-yl)ethanamine

InChI

InChI=1S/C11H14N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,5,7-8H,4,6,12H2,1H3

InChI Key

AWOSDFBXVSOLNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCN

Origin of Product

United States

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